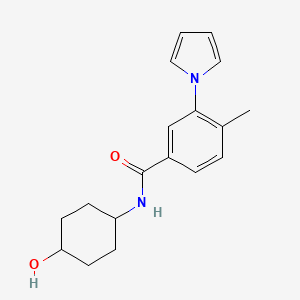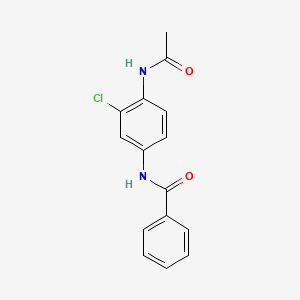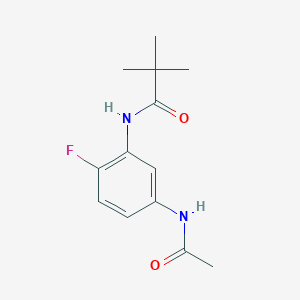
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide, also known as MI-503, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves the inhibition of several proteins involved in cancer cell proliferation. Specifically, this compound has been shown to bind to the active site of the proteasome subunit PSMB5, leading to the inhibition of its activity. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to inhibit the activity of the transcription factor c-Myc, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its specificity for the proteasome subunit PSMB5 and the transcription factor c-Myc, which are both involved in cancer cell proliferation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide. One potential application of this compound is in the development of new cancer therapies, particularly for the treatment of cancers that are resistant to current treatments. Additionally, further studies are needed to explore the potential side effects of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide and to optimize its pharmacokinetics for use in vivo. Finally, the development of new analogs of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide may lead to the discovery of even more potent inhibitors of cancer cell proliferation.
合成法
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves several steps, including the reaction of 3-bromo-2-methyl-1H-indole with pyridine-3-carboxaldehyde, followed by the addition of an amine group and subsequent deprotection. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide has been extensively studied for its potential applications in cancer research. In particular, this compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, including the transcription factor c-Myc and the proteasome subunit PSMB5. These findings have led to the development of several preclinical studies exploring the use of 2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide in cancer therapy.
特性
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-15(13-6-2-3-7-14(13)19-11)16(20)18-10-12-5-4-8-17-9-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTIVWPXKXQNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)

